
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a dodecynyl group. This compound is part of a broader class of tetrahydropyran derivatives, which are known for their diverse applications in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a dodecynyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the oxygen atom in tetrahydropyran attacks the carbon atom in the dodecynyl halide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: The parent compound, consisting of a six-membered ring with one oxygen atom.
2-(2-Propynyloxy)tetrahydro-2H-pyran: A similar compound with a propynyloxy group instead of a dodecynyl group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Another derivative with an ethoxy group.
Uniqueness
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran is unique due to the presence of the dodecynyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C17H30O2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-dodec-5-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-6,9-16H2,1H3 |
Clé InChI |
JNIQIHMOAYSBLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


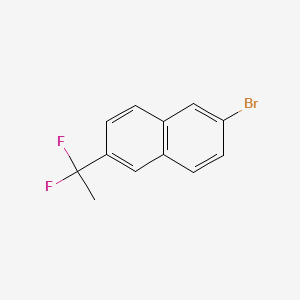
![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
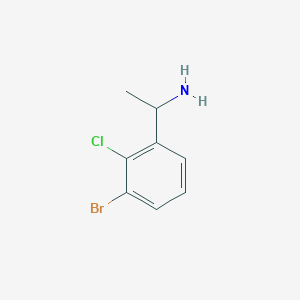
![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

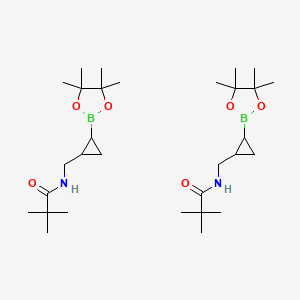
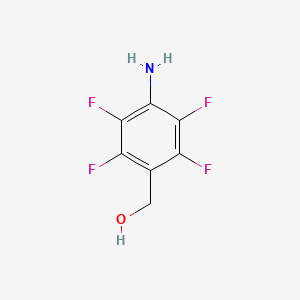
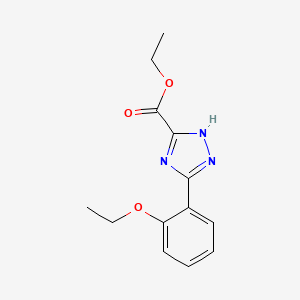

![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

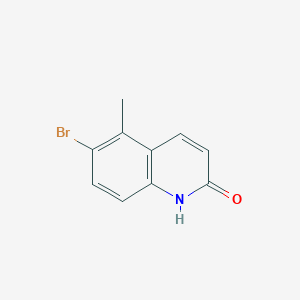
![Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13682798.png)
